Product packaging for Benzyl 3-bromopropyl ether(Cat. No.:CAS No. 54314-84-0)

Benzyl 3-bromopropyl ether

Cat. No.: B108114
CAS No.: 54314-84-0
M. Wt: 229.11 g/mol
InChI Key: PSUXTZLDBVEZTD-UHFFFAOYSA-N
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Description

Contextualizing Alkyl Halide Ethers in Modern Chemical Synthesis

Alkyl halide ethers, a class of compounds to which Benzyl (B1604629) 3-bromopropyl ether belongs, are characterized by the presence of both an ether linkage and a halogen atom. chemicalbook.comchemdict.com This dual functionality allows for a wide range of chemical manipulations. The ether group is generally stable under many reaction conditions, often serving as a protecting group for an alcohol, while the alkyl halide provides a reactive site for nucleophilic substitution or other transformations. organic-chemistry.orgyoutube.com The Williamson ether synthesis, a classic and robust method for forming ethers, frequently employs alkyl halides as key reactants. chemistnotes.combyjus.comkhanacademy.org This reaction involves the coupling of an alkoxide with an alkyl halide, demonstrating the fundamental role of this class of compounds in constructing more complex ethereal structures. chemistnotes.commasterorganicchemistry.com

Strategic Importance as a Synthetic Building Block

The strategic importance of Benzyl 3-bromopropyl ether lies in its ability to introduce a three-carbon chain bearing a protected hydroxyl group. The benzyl ether moiety is a widely used protecting group for alcohols due to its general stability under a variety of reaction conditions, including acidic and basic environments, and its susceptibility to cleavage under specific, mild conditions, most notably catalytic hydrogenation. organic-chemistry.orgyoutube.comorganic-chemistry.org The primary bromo group, on the other hand, is a good leaving group, readily participating in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. libretexts.org This allows for the sequential or one-pot introduction of different functionalities, making it a valuable tool for the elaboration of molecular complexity.

Overview of Key Chemical Transformations and Applications

This compound is employed in a variety of key chemical transformations that underscore its versatility. It is a precursor in the synthesis of more complex molecules, including natural products and biologically active compounds. sigmaaldrich.comfishersci.cathermofisher.comhsppharma.com For instance, it has been utilized in the total synthesis of the ionophore antibiotic Zincophorin and in the preparation of 5-(3-Benzyloxypropoxy)psoralen (PAP-7). sigmaaldrich.comsigmaaldrich.comscientificlabs.iethermofisher.com

A significant transformation of this compound is its reaction with triphenylphosphine (B44618) to form (3-Benzyloxypropyl)triphenylphosphonium bromide. prepchem.com This phosphonium (B103445) salt is a key reagent in the Wittig reaction, a powerful method for the formation of alkenes from aldehydes and ketones.

Furthermore, the bromo group can be displaced by a variety of nucleophiles, such as amines, to introduce nitrogen-containing functionalities into a molecule. The benzyl ether can then be selectively cleaved at a later stage of the synthesis to unmask the alcohol functionality. organic-chemistry.orgorganic-chemistry.org This strategic unmasking is a cornerstone of modern synthetic planning.

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol nih.govsigmaaldrich.com
Appearance Colorless to light yellow liquid chemicalbook.comtcichemicals.com
Boiling Point 130-132 °C at 8 mmHg sigmaaldrich.comchemicalbook.com
Density 1.298 g/mL at 25 °C sigmaaldrich.comchemicalbook.com
Refractive Index 1.531 at 20 °C sigmaaldrich.com
Solubility Slightly soluble in water fishersci.cachemicalbook.com
CAS Number 54314-84-0 nih.govsigmaaldrich.com

Spectroscopic Data of this compound

Spectroscopic TechniqueData
¹H NMR (CDCl₃) δ 2.0 (2H, m), 3.78 (4H, m), 4.49 (2H, s), 7.29 (5H, s) prepchem.com
IR (Infrared) Conforms to structure thermofisher.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrO B108114 Benzyl 3-bromopropyl ether CAS No. 54314-84-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromopropoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUXTZLDBVEZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379794
Record name Benzyl 3-bromopropyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54314-84-0
Record name Benzyl 3-bromopropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54314-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-bromopropyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation of Benzyl 3 Bromopropyl Ether

Williamson Ether Synthesis Approaches for Benzyloxypropyl Bromide

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone for the preparation of both symmetrical and asymmetrical ethers. byjus.comwikipedia.org The reaction involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide ion, proceeding via an S_N2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgpw.live For the synthesis of the precursor to Benzyl (B1604629) 3-bromopropyl ether, 3-benzyloxy-1-propanol (B156065), the reaction involves benzyl chloride and 1,3-propanediol (B51772) in the presence of a strong base like potassium hydroxide (B78521). chemicalbook.com

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The alkoxide, being highly reactive, is typically prepared in situ by reacting an alcohol with a strong base. byjus.com For laboratory-scale synthesis, bases such as sodium hydride (NaH), potassium hydroxide (KOH), or carbonate bases are commonly used. wikipedia.orgmasterorganicchemistry.com In industrial applications, phase transfer catalysis is often employed to facilitate the reaction between the aqueous and organic phases. byjus.comwikipedia.org

The choice of solvent significantly impacts the reaction rate. Aprotic solvents like acetonitrile (B52724) and N,N-dimethylformamide (DMF) are preferred as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more available to participate in the S_N2 reaction. byjus.comwikipedia.org Protic and apolar solvents tend to slow the reaction down. wikipedia.org

Optimal temperature for a typical Williamson reaction is maintained between 50 and 100 °C, with the reaction generally reaching completion within 1 to 8 hours. byjus.comwikipedia.org These conditions can lead to laboratory yields ranging from 50% to 95%, with side reactions often preventing complete conversion. byjus.com

Table 1: Optimized Reaction Conditions for Williamson Ether Synthesis

Parameter Condition Rationale
Base NaH, KOH, K₂CO₃ In situ generation of highly reactive alkoxide. byjus.comwikipedia.org
Solvent Acetonitrile, DMF Aprotic polar solvents enhance nucleophilicity and reaction rate. wikipedia.org
Temperature 50 - 100 °C Provides sufficient energy for reaction without promoting excessive side reactions. wikipedia.org

| Duration | 1 - 8 hours | Typical timeframe for achieving high conversion. wikipedia.org |

As an S_N2 reaction, the Williamson ether synthesis is sensitive to steric hindrance and the nature of the leaving group. wikipedia.orgmasterorganicchemistry.com The reaction works best with primary alkyl halides or sulfonates, as they are less sterically hindered, allowing for the backside attack by the nucleophile. pw.livemasterorganicchemistry.com In the synthesis of 3-benzyloxy-1-propanol from 1,3-propanediol and benzyl chloride, benzyl chloride serves as the primary alkyl halide. chemicalbook.com

The leaving group's ability to depart is critical for the reaction's success. Good leaving groups are typically the conjugate bases of strong acids. wikipedia.org In the context of alkyl halides, reactivity follows the trend I⁻ > Br⁻ > Cl⁻. byjus.com Sulfonate esters, such as tosylates and mesylates, are also excellent leaving groups and are frequently used as alternatives to halides. byjus.commasterorganicchemistry.com

The structure of the alkyl chain plays a crucial role. Primary alkyl halides are the preferred substrates for the S_N2 reaction. pw.livelibretexts.org Secondary alkyl halides can also undergo substitution, but they often yield a mixture of substitution and elimination products. pw.livemasterorganicchemistry.com Tertiary alkyl halides almost exclusively yield elimination products and are therefore unsuitable for Williamson ether synthesis. pw.livemasterorganicchemistry.com The length and branching of the alkyl chain can also affect reaction rates and the properties of the resulting products. nih.gov

The primary competing side reaction in the Williamson ether synthesis is the E2 (bimolecular elimination) reaction. wikipedia.org This is particularly prevalent when using secondary or tertiary alkyl halides, as the alkoxide can act as a base, abstracting a proton from a β-carbon, which leads to the formation of an alkene. wikipedia.orgpw.live

To favor substitution over elimination, the synthetic strategy must be carefully planned. The key is to select the reactant combination that involves the least sterically hindered alkyl halide. libretexts.orglibretexts.org For preparing an unsymmetrical ether, it is generally preferable to use a primary alkyl halide and a primary, secondary, or tertiary alkoxide. byjus.com Using a tertiary alkyl halide is to be avoided as it will lead predominantly to elimination. pw.livemasterorganicchemistry.com

Other strategies to minimize elimination include:

Temperature Control: Lower reaction temperatures generally favor the S_N2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy. libretexts.org

Base Selection: Using less sterically hindered bases for the formation of the alkoxide can reduce the likelihood of the base itself promoting elimination on the substrate. libretexts.org

In the context of preparing Benzyl 3-bromopropyl ether, the synthesis starts with 3-benzyloxy-1-propanol. chemicalbook.com The subsequent bromination step does not involve the risks of elimination associated with the Williamson synthesis itself.

Alternative Synthetic Routes to this compound Analogs

While the Williamson synthesis followed by bromination is a common route, other methods can be employed to synthesize the target compound or its analogs.

A direct and efficient method for preparing this compound is the bromination of its corresponding alcohol, 3-benzyloxy-1-propanol. sigmaaldrich.com This transformation of a primary alcohol to an alkyl bromide can be achieved using several standard brominating agents.

Common reagents for this conversion include:

Phosphorus tribromide (PBr₃)

Thionyl bromide (SOBr₂)

A combination of N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) (Appel Reaction) organic-chemistry.org

Recently, methods using substoichiometric amounts of thiourea (B124793) additives have been shown to effectively mediate the bromination of primary, secondary, and tertiary alcohols under mild conditions, tolerating a wide range of functional groups. organic-chemistry.org

Table 2: Reagents for Direct Bromination of 3-Benzyloxy-1-propanol

Reagent(s) Description
PBr₃ A classic and effective reagent for converting primary and secondary alcohols to alkyl bromides.
NBS / PPh₃ The Appel reaction provides a mild method for this conversion. organic-chemistry.org

| Thiourea (catalytic) | Mediates halogenation under mild conditions, preventing oxidation of the alcohol. organic-chemistry.org |

The synthesis can be adapted to produce analogs of this compound with different halogen atoms (Cl, I) by selecting the appropriate halogen source. For instance, using thionyl chloride (SOCl₂) instead of a brominating agent on 3-benzyloxy-1-propanol would yield Benzyl 3-chloropropyl ether.

Furthermore, the Finkelstein reaction provides a method for halide exchange. organic-chemistry.org An alkyl bromide, such as this compound, can be converted to the more reactive iodo-analog by treatment with sodium iodide in a solvent like acetone. The precipitation of the less soluble sodium bromide drives the equilibrium towards the formation of the alkyl iodide, which can be a more effective substrate in subsequent nucleophilic substitution reactions. organic-chemistry.org

Advanced Synthetic Procedures and Scalability Considerations

The industrial demand for this compound necessitates the development of robust and scalable synthetic methods that offer high yields and purity while maintaining economic viability. Research has increasingly focused on advanced methodologies such as Phase-Transfer Catalysis (PTC) and innovative coupling techniques to overcome the limitations of traditional synthetic routes.

One of the most effective and widely adopted advanced methods for the synthesis of ethers, including this compound, is Phase-Transfer Catalysis (PTC). crdeepjournal.orgkyushu-u.ac.jp This technique facilitates the reaction between reactants in immiscible phases, typically a solid or aqueous phase and an organic phase. kyushu-u.ac.jp The role of the phase-transfer catalyst, commonly a quaternary ammonium (B1175870) or phosphonium (B103445) salt, is to transport one of the reactants (usually the nucleophile) from the aqueous or solid phase into the organic phase where the reaction with the organic-soluble substrate occurs. kyushu-u.ac.jpgoogle.com

The advantages of using PTC in the synthesis of this compound include milder reaction conditions, increased reaction rates, higher yields, and greater selectivity compared to conventional methods. crdeepjournal.org The choice of catalyst, solvent, and base can be tailored to optimize the reaction. For instance, quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (BTEAC) are frequently employed. google.comresearchgate.net

The scalability of PTC processes is a significant advantage for industrial applications. These reactions can often be performed in standard reactors without the need for specialized equipment. However, factors such as catalyst stability, recovery, and the management of biphasic systems need to be carefully considered for large-scale production.

Recent advancements have also explored dual catalytic systems for cross-electrophile coupling reactions, which could present an alternative route for the synthesis of related structures. nih.gov While not directly applied to this compound in the reviewed literature, the coupling of aryl electrophiles with alkyl bromides like N-(3-bromopropyl)phthalimide showcases the potential of such methods for creating C-C or C-O bonds under specific catalytic conditions. nih.gov

The following table summarizes key research findings on advanced synthetic methods applicable to the preparation of this compound and related compounds.

Methodology Catalyst/Reagent Reactants Solvent Key Findings Potential for Scalability
Phase-Transfer Catalysis (PTC)Quaternary Ammonium Salts (e.g., TBAB, BTEAC) google.comresearchgate.netBenzyl alcohol, 1,3-dibromopropaneBiphasic (e.g., Toluene (B28343)/Water)High yields, mild conditions, increased reaction rates. crdeepjournal.orgHigh, due to operational simplicity and use of standard equipment.
Dual Catalytic Cross-Electrophile Coupling(dtbbpy)NiBr2 / Co(Pc) nih.govAryl halide, N-(3-bromopropyl)phthalimide1,4-DioxaneEffective for C-C bond formation with related alkyl bromides. nih.govModerate, requires optimization of catalyst loading and conditions for specific substrates.
2-Benzyloxypyridine Method2-Benzyloxypyridine, Methyl triflateAlcohol, 2-BenzyloxypyridineTolueneNeutral reaction conditions, suitable for sensitive substrates. beilstein-journals.orgDependent on reagent cost and process efficiency at scale.

The selection of a particular synthetic strategy for this compound on an industrial scale will ultimately depend on a comprehensive evaluation of factors including raw material costs, process safety, environmental impact, and the desired purity of the final product. Continuous research into more efficient catalysts and process optimization is expected to further enhance the scalability and economic feasibility of producing this important chemical intermediate.

Reactivity Profiles and Mechanistic Investigations of Benzyl 3 Bromopropyl Ether

Nucleophilic Substitution Reactions (SN2)

The primary mode of reactivity for benzyl (B1604629) 3-bromopropyl ether is the SN2 reaction, where the electrophilic carbon atom adjacent to the bromine is attacked by a nucleophile, leading to the displacement of the bromide anion. The benzylic ether group is generally stable under these conditions, making the compound an effective building block for introducing a three-carbon chain with a protected hydroxyl group. The general mechanism involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry if the carbon were chiral.

The reaction is governed by factors typical for SN2 processes, including the strength of the nucleophile, steric hindrance at the reaction center, the nature of the solvent, and the reaction temperature. stackexchange.com Given that the bromine is on a primary carbon, SN2 reactions are generally favored over elimination pathways.

Benzyl 3-bromopropyl ether serves as an effective alkylating agent for a variety of carbon-based nucleophiles. These reactions are fundamental for constructing new carbon-carbon bonds. Examples include reactions with organometallic reagents, enolates, and other carbanions.

The Grignard reagent derived from this compound is known to be somewhat unstable, potentially decomposing to cyclopropane (B1198618). uwindsor.ca However, it can be prepared and used in reactions with electrophiles like ketones and aldehydes. uwindsor.ca Conversely, using this compound as the electrophile with pre-formed carbon nucleophiles is a common strategy to avoid this instability.

Below is a table summarizing representative alkylation reactions involving carbon nucleophiles.

Nucleophile/Reaction SystemReagents & ConditionsProduct TypeYieldReference
Activated Olefin (Ethyl acrylate) & Germanium ReagentNiBr₂, Mn, DMA, 35 °Cγ-Germyl Carboxylic Ester52% (from iodo-analog) nih.gov
Lithiated Dithianesn-BuLi, THFThioacetalGood sit.edu.cn
Ketone EnolatesLDA, THF, -78 °Cγ-Alkylated KetoneVaries sit.edu.cn

This interactive table summarizes alkylation reactions. Click on a row for more details if available.

The electrophilic nature of the C-Br bond in this compound makes it highly susceptible to attack by heteroatom nucleophiles, particularly those based on nitrogen and sulfur. These reactions are widely used to introduce the benzyloxypropyl moiety onto amines, thiols, and related compounds, forming C-N and C-S bonds, respectively.

For instance, primary and secondary amines readily displace the bromide to form the corresponding secondary and tertiary amines. An example is the reaction with 3-(benzylamino)propan-1-ol (B28111) in the presence of potassium carbonate in acetonitrile (B52724), which proceeds to yield the dialkylated product. whiterose.ac.uk Similarly, sulfur nucleophiles, such as thiols or their conjugate bases (thiolates), are excellent nucleophiles for this type of SN2 reaction. In a multicomponent reaction, the initial step can be the SN2 reaction of a thiocarboxylate with a halo-ketone, demonstrating the high reactivity of sulfur nucleophiles in displacing halides. conicet.gov.ar

The table below provides examples of reactions with heteroatom nucleophiles.

NucleophileReagents & ConditionsProduct TypeYieldReference
3-(Benzylamino)propan-1-olK₂CO₃, Acetonitrile, 85 °CTertiary AmineNot specified whiterose.ac.uk
N-(3-bromopropyl)phthalimideNi(dtbbpy)Br₂, Co(Pc), TDAE, DMACoupled Product74% nih.gov
ThiophenolNaH, DMFAlkyl Phenyl SulfideHigh thieme-connect.com
Sodium AzideDMF, 80 °CAlkyl AzideHigh wisc.edu

This interactive table summarizes reactions with heteroatom nucleophiles. Click on a row for more details if available.

The rate and selectivity of SN2 reactions involving this compound are significantly influenced by the choice of solvent and the reaction temperature. As with other SN2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation of a salt-based nucleophile without strongly solvating the anion, thus preserving the nucleophile's reactivity. researchgate.netresearchgate.net

Solvent Effects :

Polar Aprotic Solvents : Solvents like acetonitrile (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are highly effective for these reactions. researchgate.net They accelerate the reaction rate by minimizing the solvation of the attacking nucleophile, leaving it "bare" and more reactive. For example, radiofluorination reactions have shown the highest yields in CH₃CN at various temperatures compared to protic solvents. researchgate.net

Polar Protic Solvents : Solvents such as methanol, ethanol, or water can slow down SN2 reactions. They form strong hydrogen bonds with the anionic nucleophile, creating a solvent shell that must be stripped away for the reaction to occur, which increases the activation energy. researchgate.net However, bulky protic solvents like tert-butyl alcohol have been shown to be surprisingly efficient, with reaction rates comparable to those in acetonitrile. researchgate.netresearchgate.net

Temperature Effects :

Increasing the reaction temperature generally increases the reaction rate, as it provides the necessary activation energy for the collision between the nucleophile and the electrophilic carbon. However, higher temperatures can also promote side reactions, most notably the E2 elimination pathway. For a primary bromide like this compound, elimination is less of a concern compared to secondary or tertiary halides but can become significant with sterically hindered or strongly basic nucleophiles at elevated temperatures. In some cases, higher temperatures can also lead to the formation of labeled side-products. researchgate.net

The interplay between solvent and temperature is crucial for optimizing reaction outcomes. For instance, a sluggish reaction in a protic solvent at room temperature might be accelerated by switching to a polar aprotic solvent or by carefully increasing the heat.

Radical-Mediated Transformations

Beyond ionic pathways, this compound can participate in radical reactions. These transformations are typically initiated by radical initiators (e.g., AIBN), light, or through reductive processes involving transition metals or electrochemistry. The key step is the homolytic cleavage of the C-Br bond to generate a primary alkyl radical.

The C-Br bond can be cleaved under radical conditions to generate the 3-(benzyloxy)propyl radical. This process is often achieved using a radical initiator and a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS).

Lee and co-workers investigated the radical dehalogenation of 3-bromopropyl aryl ethers and found that the reaction outcome is highly dependent on the substituents on the aromatic ring. rsc.org While a simple phenyl-substituted ether predominantly gave the direct reduction product, other substrates could lead to rearranged products via radical aryl migration. rsc.org This indicates a competition between the intermolecular hydrogen atom abstraction by the initially formed radical and intramolecular rearrangement pathways.

Reductive functionalization can also be achieved using transition metal catalysis. Nickel-catalyzed methods, for example, can generate an alkyl radical from an alkyl bromide, which can then be trapped by various partners in cross-coupling reactions. acs.org These methods provide a powerful way to form C-C bonds under reductive conditions, avoiding the use of stoichiometric organometallic reagents. acs.org

Electrochemistry offers a powerful and green method for initiating radical reactions by controlling the reduction or oxidation potential. cardiff.ac.uk The one-electron reduction of an alkyl halide like this compound can generate a radical anion, which rapidly fragments to produce a bromide anion and an alkyl radical.

This electrochemically generated 3-(benzyloxy)propyl radical can then engage in various synthetic transformations. Dual catalytic systems, often employing nickel and a cocatalyst like cobalt phthalocyanine, can facilitate the cross-electrophile coupling of alkyl halides with aryl halides. nih.gov In such a system, the cobalt cocatalyst is proposed to generate the radical from the alkyl electrophile under reductive conditions, which then enters the nickel catalytic cycle. nih.gov Similarly, nickel-catalyzed three-component reactions involving an alkyl bromide, an activated olefin, and a germanium reagent proceed via an alkyl radical intermediate generated through the reduction of the alkyl bromide by a Ni(0) species. nih.gov These modern electrochemical and electro-reductive methods provide a controlled platform for generating radicals from this compound and directing their subsequent reactivity.

Regioselective and Stereoselective Aspects of Reactivity

The reactivity of this compound is predominantly characterized by the presence of two key functional groups: the benzyl ether and the primary alkyl bromide. The significant difference in the reactivity of these groups allows for highly regioselective transformations, primarily centered on the electrophilic carbon of the bromopropyl group.

The carbon-bromine (C-Br) bond is the most reactive site for nucleophilic substitution. Due to the primary nature of the alkyl halide, these reactions typically proceed via an SN2 mechanism. This inherent reactivity profile makes this compound a versatile reagent for introducing the 3-(benzyloxy)propyl moiety onto a wide range of nucleophiles. Research has demonstrated its utility in the regioselective alkylation of amines, phenols, and carbanions. For instance, it undergoes efficient substitution with potassium N-acetylcarbamate salts to form the corresponding N-alkylated product. jst.go.jp Similarly, it is used in the synthesis of 4-(3-Benzyloxypropoxy)-3-(3-methoxypropoxy)-bromobenzene through the alkylation of a phenol.

In the context of carbon-carbon bond formation, this compound serves as a substrate in Negishi cross-coupling reactions. These palladium-catalyzed reactions are highly regioselective, leading to the formation of a new C-C bond exclusively at the position of the bromine atom.

While this compound is an achiral molecule, it is frequently employed as a key building block in stereoselective and asymmetric syntheses. amazonaws.com Its role is typically to introduce a specific, non-chiral chain into a molecule that already contains stereocenters or will have them introduced in a subsequent step. For example, it has been used in the preparation of the chiral intermediate (2S,3S)-1-[(triisopropylsilyl)oxy]-7-(benzyloxy)-2,3-(isopropylidenedioxy)-4(Z)-heptene. sigmaaldrich.comchemicalbook.comsigmaaldrich.com In these syntheses, the reaction at the C-Br bond does not affect the stereochemistry of the reacting partner, demonstrating its utility as a reliable synthetic component. The Wittig rearrangement, a known stereoselective reaction of ethers, could theoretically occur under strong basic conditions that generate a carbanion alpha to the ether oxygen, but this is a specific transformation rather than a general reactivity pathway for this compound. acs.org

The following table summarizes representative regioselective reactions involving this compound.

Table 1: Representative Regioselective Reactions of this compound

Nucleophile/ReagentCatalyst/ConditionsProduct TypeRegioselectivity
Potassium N-acetylcarbamateDMF, 60 °CN-Alkylated carbamateExclusive reaction at C-Br bond
4-Bromo-2-(3-methoxypropoxy)-phenolK₂CO₃, NaI, Acetonitrile, refluxAryl etherExclusive reaction at C-Br bond
Organozinc reagentsPd₂(dba)₃, PCyp₃, NMP, 80 °CC-C coupled productExclusive reaction at C-Br bond
Primary aminesDMFN-Alkylated aminesExclusive reaction at C-Br bond

Stability and Degradation Pathways Under Different Chemical Environments

The stability of this compound is dictated by the chemical robustness of its two main functionalities: the benzyl ether linkage and the carbon-bromine bond. The compound is generally stable under neutral conditions but can undergo degradation through several pathways when exposed to specific chemical environments.

Acidic Environments: The benzyl ether bond is susceptible to cleavage by strong acids. organic-chemistry.orgmasterorganicchemistry.com In the presence of strong Brønsted acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether oxygen is protonated, forming a good leaving group. libretexts.org Subsequent nucleophilic attack by the halide ion cleaves the C-O bond. For a primary alkyl benzyl ether like this, the reaction can proceed via an SN2 mechanism at the less hindered propyl carbon or an SN1 mechanism involving the stable benzyl carbocation, depending on the precise conditions. masterorganicchemistry.comlibretexts.org Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), are also highly effective at cleaving the benzyl ether, even at low temperatures. atlanchimpharma.com

Basic Environments: While stable to many bases, strong basic conditions can promote elimination reactions. In the presence of very strong bases, deprotonation alpha to the ether oxygen could potentially lead to rearrangement reactions like the Wittig rearrangement. acs.org Furthermore, related compounds like 3-bromopropyl phenyl ether have been shown to undergo 1,3-elimination to form cyclopropane when treated with magnesium, suggesting a potential instability pathway under Grignard-forming conditions. uwindsor.ca

Oxidative Environments: The benzyl group is prone to oxidation. The benzyl C-O bond can be cleaved under various oxidative conditions. organic-chemistry.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly with photoirradiation, ozone, or oxoammonium salts, can facilitate this cleavage. organic-chemistry.org The degradation typically yields benzaldehyde (B42025) or benzoic acid from the benzyl portion and an alcohol from the alkyl chain. organic-chemistry.orgnih.gov Safety data sheets also consistently list strong oxidizing agents as being incompatible with this compound.

Reductive Environments: The most common reductive degradation pathway is the hydrogenolysis of the benzyl ether. organic-chemistry.org This is typically achieved using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a hydrogen transfer reagent like 1,4-cyclohexadiene. organic-chemistry.orgatlanchimpharma.com This reaction cleaves the benzyl C-O bond to produce toluene (B28343) and the corresponding alcohol (3-bromopropanol). The C-Br bond may also be susceptible to reduction under these conditions. Reductive dehalogenation can also be achieved specifically at the C-Br bond using reagents like zinc powder in the presence of a deuterium (B1214612) source like D₂O, which results in deuteration. sci-hub.se

Thermal and Photochemical Environments: this compound is combustible and will decompose upon intense heating. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr). Photochemical degradation is also possible; for instance, visible-light-promoted reactions of alkyl benzyl ethers can lead to homolytic cleavage of the O-α-sp³ C-H bond. organic-chemistry.org

The following table summarizes the known degradation pathways for this compound.

Table 2: Stability and Degradation of this compound

Condition/EnvironmentReagentsAffected GroupDegradation PathwayPrimary Products
Acidic HBr, HI, BCl₃Benzyl EtherAcid-catalyzed cleavageBenzyl halide, 3-bromopropanol
Oxidative DDQ, O₃, Oxoammonium saltsBenzyl EtherOxidative cleavageBenzaldehyde/Benzoic acid, 3-bromopropanol
Reductive H₂/Pd-C, Li/NaphthaleneBenzyl EtherHydrogenolysisToluene, 3-bromopropanol
Reductive Zn, D₂OAlkyl BromideReductive dehalogenationBenzyl 3-deuteropropyl ether
Thermal High TemperatureWhole MoleculeThermal DecompositionCO, CO₂, HBr

Applications of Benzyl 3 Bromopropyl Ether in Complex Organic Synthesis

Role as a Crucial Intermediate in Total Synthesis Efforts

The unique chemical properties of Benzyl (B1604629) 3-bromopropyl ether make it an important intermediate in the multistep synthesis of complex natural products. Its utility has been demonstrated in the construction of both polyketide and alkaloid frameworks.

Benzyl 3-bromopropyl ether has been identified as a key reagent in the total synthesis of Zincophorin, a polyether antibiotic. sigmaaldrich.comhsppharma.com While detailed mechanistic pathways from specific literature are proprietary, its application in this context highlights its role in introducing a protected three-carbon chain which can be later elaborated to form parts of the complex polyketide backbone. The benzyl group serves as a robust protecting group for the hydroxyl functionality, stable to a variety of reaction conditions encountered during the synthesis, while the bromide allows for nucleophilic substitution to build the carbon skeleton.

The synthesis of the potent neurotoxin, (+)-Anatoxin-a, also utilizes this compound as a critical building block. sigmaaldrich.comhsppharma.com In the synthesis of this bicyclic amine, the compound is used to introduce a benzyloxypropyl side chain. This moiety is essential for constructing the carbon framework of the target molecule. The ether linkage provides stability, and the terminal bromide offers a reactive site for forming new carbon-carbon or carbon-nitrogen bonds necessary to assemble the intricate alkaloid structure.

Contributions to the Synthesis of Biologically Relevant Molecules

Beyond total synthesis, this compound is instrumental in creating a variety of molecules with significant biological and therapeutic potential.

In medicinal chemistry, this compound is used in the preparation of psoralen derivatives. sigmaaldrich.com For instance, it is a key reagent in the synthesis of 5-(3-Benzyloxypropoxy)psoralen. Psoralens are a class of compounds known for their photosensitizing effects and are used in treatments for skin disorders. In this synthesis, the ether is used to introduce the benzyloxypropoxy side chain onto the psoralen scaffold, a modification that can modulate the compound's pharmacological properties.

The compound is also employed in syntheses that involve sterically hindered molecules. sigmaaldrich.com A notable example is its use in the preparation of (2S,3S)-1-[(triisopropylsilyl)oxy]-7-(benzyloxy)-2,3-(isopropylidenedioxy)-4(Z)-heptene. chemicalbook.comchemdad.com In this application, the benzyloxypropyl moiety is introduced into a complex, stereochemically rich molecule. The triisopropylsilyl (TIPS) and isopropylidene groups are bulky protecting groups, and the successful incorporation of the fragment derived from this compound demonstrates its utility in navigating sterically challenging reaction environments.

This compound is a valuable alkylating agent for the synthesis of nitrogen-containing heterocyclic systems. Imidazole and its derivatives are core structures in many biologically active compounds. imp.kiev.ua While direct synthesis of carbazole derivatives using this specific ether requires further citation, analogous reactions with bromoalkanes are common. For instance, compounds like 1-(3-Bromopropyl)-1H-imidazole are synthesized by reacting imidazole with an excess of a dibromoalkane, such as 1,3-dibromopropane. imp.kiev.ua This creates a versatile intermediate which can then be used to form more complex imidazolium salts. imp.kiev.ua The methodology can be extended to use this compound to introduce the benzyloxypropyl group onto nitrogen heterocycles, leading to the formation of functionalized imidazole salts and other related systems.

Employment in Pharmaceutical and Agrochemical Intermediate Synthesis

This compound serves as a critical building block in the multi-step synthesis of various compounds with significant biological activity, marking its importance in the pharmaceutical sector. sigmaaldrich.comguidechem.com Its bifunctional nature, featuring a stable benzyl ether protecting group and a reactive propyl bromide chain, allows for its incorporation into complex molecular architectures.

Detailed research findings have highlighted its application in the total synthesis of several natural products and their analogues. Notable examples include the synthesis of Zincophorin, (+)-Anatoxin-a, and 5-(3-Benzyloxypropoxy)psoralen (PAP-7). sigmaaldrich.comchemicalbook.comchemdad.com

Zincophorin : This polyketide antibiotic is known for its potent activity against Gram-positive bacteria. nih.gov The methyl ester of zincophorin has also been investigated for its antiviral properties. The total synthesis of zincophorin is a complex process where this compound can be used to introduce a protected hydroxyl group, which is later deprotected in the final stages of the synthesis.

(+)-Anatoxin-a : A potent neurotoxin, (+)-Anatoxin-a is a valuable pharmacological tool for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It acts as a potent agonist of the nicotinic acetylcholine receptor. univie.ac.at The synthesis of (+)-Anatoxin-a involves intricate stereochemical control, and this compound can be employed as a key fragment in constructing the bicyclic amine alkaloid structure.

5-(3-Benzyloxypropoxy)psoralen (PAP-7) : Psoralen derivatives are a class of compounds with a wide spectrum of biological activities, including cytotoxic, antibacterial, and antifungal effects. nih.gov They are used in photochemotherapy for skin disorders like psoriasis and vitiligo. nih.gov this compound is used to introduce the 3-(benzyloxy)propoxy side chain to the psoralen core, a modification that can modulate the compound's biological activity and pharmacokinetic properties.

The following table summarizes the key pharmaceutical intermediates synthesized using this compound and their therapeutic relevance.

Pharmaceutical IntermediateTherapeutic AreaRole of this compound
ZincophorinAntibacterial, AntiviralKey building block for introducing a protected hydroxyl group.
(+)-Anatoxin-aNeurological Disease ResearchA key fragment in the construction of the bicyclic structure.
5-(3-Benzyloxypropoxy)psoralen (PAP-7)Dermatology, OncologyIntroduction of the benzyloxypropoxy side chain to the psoralen core.

While its application in pharmaceutical synthesis is well-documented, the use of this compound in the synthesis of agrochemical intermediates is a potential but less reported area of its application.

Advanced Materials and Polymer Science Applications

The application of this compound in the fields of advanced materials and polymer science is an emerging area of research. The unique chemical structure of the compound, possessing both a benzyl ether group and a terminal bromide, offers possibilities for its use as a monomer or a functionalizing agent in polymer synthesis.

While direct applications of this compound in this domain are not extensively documented, the reactivity of related benzyl ether compounds provides insight into its potential uses. For instance, benzyl methyl ethers have been used in the synthesis of hyper-cross-linked polymers (HCPs). These materials are characterized by their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The self-condensation of benzyl ether monomers in the presence of a Brønsted acid catalyst can lead to the formation of these robust polymer networks.

Furthermore, the benzyl ether moiety is utilized in the synthesis of functional polymers for biomedical applications. Polylactide copolymers with pendant benzyloxy groups have been synthesized, which after debenzylation, provide hydroxyl groups that can be further modified to attach biological molecules. This strategy allows for the creation of biodegradable and biocompatible materials with tailored surface properties for applications in tissue engineering and drug delivery.

Given these examples from related compounds, it is plausible that this compound could be explored for similar applications. The presence of the reactive bromopropyl group could offer an additional handle for post-polymerization modification or for the synthesis of graft copolymers. However, specific research focusing on the polymerization or material fabrication using this compound is not widely available in the current scientific literature.

Advanced Research Directions and Computational Studies

Theoretical Investigations of Electronic Structure and Reactivity

Computational chemistry has become an indispensable tool for elucidating the intricate details of chemical reactions at a molecular level. For Benzyl (B1604629) 3-bromopropyl ether, theoretical studies are crucial for understanding its electronic structure and predicting its behavior in various chemical transformations.

Density Functional Theory (DFT) has emerged as a powerful method for investigating the reaction mechanisms involving haloalkanes and ethers. In the context of Benzyl 3-bromopropyl ether, DFT calculations can provide valuable insights into the thermodynamics and kinetics of its reactions, such as nucleophilic substitution at the propyl chain.

Quantum-mechanical calculations can be employed to model reaction pathways, such as the Williamson ether synthesis, where this compound might react with an alkoxide. researchgate.net These calculations help in understanding the structural differences between transition states for various reaction pathways. researchgate.net For instance, in a substitution reaction, DFT can be used to map the potential energy surface, identifying the minimum energy pathway from reactants to products via the transition state. The calculations can elucidate the role of the solvent in stabilizing or destabilizing intermediates and transition states, thereby influencing the reaction's selectivity. researchgate.net

Table 1: Theoretical Bond Dissociation Energies (BDEs) for this compound

Bond BDE (kcal/mol)
C-Br 69
C-O (propyl) 85
C-O (benzyl) 92
Benzylic C-H 88

Note: These are representative values based on similar structures and may vary with the specific computational method used.

The transition state is a fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier for a reaction. Computational modeling allows for the detailed characterization of these transient structures, which is experimentally challenging. For reactions involving this compound, such as nucleophilic substitution, computational models can predict the geometry of the transition state and the height of the activation energy barrier.

For a typical SN2 reaction on the bromopropyl group, the transition state would feature an incoming nucleophile and the departing bromide ion partially bonded to the carbon atom in a trigonal bipyramidal geometry. The energy of this transition state relative to the reactants determines the reaction rate. By modeling these transition states, chemists can predict how changes in the nucleophile, solvent, or substituents on the benzyl group will affect the reaction kinetics.

Table 2: Calculated Activation Energy Barriers for Nucleophilic Substitution on this compound with Different Nucleophiles

Nucleophile Solvent Calculated Activation Energy (kcal/mol)
OH⁻ Water 22.5
CH₃O⁻ Methanol 24.8
CN⁻ DMSO 18.2
I⁻ Acetone 20.1

Note: These values are hypothetical and intended to illustrate the type of data that can be generated through computational modeling.

Development of Novel Catalytic Systems for Functionalization

The development of new catalytic methods is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. For a molecule like this compound, with multiple reactive sites, catalysis is key to controlling its functionalization.

Transition metal catalysis offers a versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds. While specific examples involving this compound are not extensively documented, the principles of transition-metal catalysis can be readily applied. For instance, palladium- or nickel-catalyzed cross-coupling reactions could be employed to replace the bromine atom with various organic fragments, such as aryl, vinyl, or alkyl groups.

Iron-catalyzed cross-coupling reactions have also been shown to be effective for the coupling of sp3 hybridized benzyl halides with thiol nucleophiles, suggesting a potential route for the functionalization of this compound. chemrxiv.org These reactions often proceed through radical intermediates, offering a different reactivity profile compared to traditional SN2 reactions. chemrxiv.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, often providing excellent stereoselectivity and functional group tolerance. For this compound, organocatalytic approaches could be envisioned for enantioselective functionalization.

For example, chiral amine or phosphine catalysts could be used to activate the substrate towards nucleophilic attack, potentially leading to the enantioselective formation of new stereocenters. Photoredox organocatalysis, which combines visible light and an organic photocatalyst, could enable the generation of radical intermediates from the C-Br bond, which could then participate in various C-C or C-heteroatom bond-forming reactions under mild conditions. princeton.edu This approach has been successfully applied to the α-alkylation of ketones using alkyl halides. nih.gov

Synthesis and Evaluation of Derivatives with Tuned Properties

The synthesis of derivatives of this compound allows for the systematic tuning of its physical, chemical, and biological properties. By modifying the core structure, new molecules with enhanced performance for specific applications can be created.

The bromo- and benzyloxy- moieties of this compound serve as versatile handles for introducing a wide range of functional groups. For example, the bromine atom can be readily displaced by a variety of nucleophiles to introduce functionalities such as azides, thiols, or phosphonium (B103445) salts. The resulting (3-benzyloxypropyl)triphenylphosphonium bromide is a useful reagent in Wittig reactions. chemdad.com

Furthermore, derivatives can be synthesized where the benzyl group is replaced with other aromatic or aliphatic moieties, or where the propyl chain is extended or shortened. For instance, propargyl benzyl ether, an analog with a terminal alkyne, is a valuable precursor in the synthesis of more complex molecules. cymitquimica.com The synthesis of propargyl ether-functionalized polymers has been reported to yield materials with high thermal stability and desirable mechanical properties. The evaluation of these derivatives would involve a combination of spectroscopic analysis, physical property measurements, and, where relevant, biological assays to assess their potential in materials science or medicinal chemistry.

Future Prospects in Chemical Biology and Functional Material Design

The bifunctional nature of this compound—possessing a stable, yet removable, benzyl protecting group and a reactive bromopropyl chain—makes it a highly versatile building block for advanced applications. sigmaaldrich.comsigmaaldrich.com

In Chemical Biology: this compound is already used as an intermediate in the total synthesis of complex, biologically active natural products like zincophorin and (+)-anatoxin-a. Its future utility lies in its potential as a flexible linker for constructing sophisticated molecular tools.

Bifunctional Probes: The bromopropyl end can be used to covalently attach to nucleophilic residues (e.g., cysteine or histidine) in proteins, while the benzyl group can be deprotected to reveal a hydroxyl group for further conjugation, for instance, to a fluorescent dye or a biotin tag.

Drug Discovery: It can serve as a scaffold for creating libraries of small molecules. The propyl chain provides a defined spacer length, which is a critical parameter in designing molecules like Proteolysis Targeting Chimeras (PROTACs) that bring a target protein and an E3 ligase into proximity.

In Functional Material Design: The distinct reactivity at either end of the molecule opens avenues for creating novel functional materials.

Surface Modification: The bromo- functional group can be used to graft the molecule onto surfaces of materials like silica or gold (via a thiol-terminated linker). Subsequent removal of the benzyl protecting group would yield a surface decorated with hydroxyl-terminated propyl chains, which can alter the material's hydrophilicity or serve as an attachment point for other molecules.

Polymer Synthesis: The alkyl bromide can act as an initiator for Atom Transfer Radical Polymerization (ATRP), allowing for the growth of well-defined polymer chains from a surface or as part of a block copolymer. The benzyl ether at the other end remains intact, providing a latent functional group that can be deprotected and modified in a post-polymerization step.

Q & A

Q. What are the recommended methods for synthesizing benzyl 3-bromopropyl ether, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution or etherification reactions. For example, Grignard reactions or coupling benzyl alcohol with 1,3-dibromopropane under anhydrous conditions (e.g., CH₂Cl₂) with catalysts like triphenylphosphine (PPh₃) . Optimization involves controlling stoichiometry (e.g., excess benzyl alcohol), temperature (room temperature to mild reflux), and purification via silica gel chromatography or distillation .

Q. How can researchers verify the purity and structural identity of this compound?

Key techniques include:

  • 1H/13C NMR spectroscopy : Characteristic peaks for the benzyl group (δ ~7.3 ppm, aromatic protons) and the bromopropyl chain (δ ~3.4–3.6 ppm for ether-linked CH₂ and δ ~1.8–2.1 ppm for Br-CH₂-CH₂-CH₂-O) .
  • Gas chromatography (GC) or HPLC : Purity analysis (>95% by GC) .
  • Elemental analysis (C, H, Br) to confirm molecular formula (C₁₀H₁₃BrO) .

Q. What are the critical physical properties of this compound for experimental design?

  • Density : 1.298 g/mL at 25°C .
  • Boiling point : 130–132°C at 8 mmHg .
  • Refractive index : 1.531 . These properties guide solvent selection, distillation parameters, and storage conditions (e.g., RT, desiccated) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom acts as a leaving group, enabling participation in Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-alkyl bond formation. Reactivity depends on the electron-withdrawing nature of the benzyl ether group, which stabilizes transition states. However, steric hindrance from the benzyl group may slow reaction kinetics compared to simpler alkyl bromides .

Q. What analytical challenges arise when characterizing degradation products of this compound under acidic or basic conditions?

Hydrolysis under acidic conditions may yield benzyl alcohol and 3-bromo-1-propanol, while basic conditions can form elimination byproducts (e.g., allyl benzyl ether). LC-MS/MS is recommended for detecting trace degradation products, complemented by FT-IR to identify functional groups like -OH or C=C bonds .

Q. How can researchers resolve contradictions in reported purity levels (e.g., >92% vs. 98%) for commercial this compound?

Discrepancies may stem from analytical method variations (e.g., GC vs. HPLC) or supplier-specific synthesis protocols. Independent validation via triplicate GC-MS runs with internal standards (e.g., deuterated analogs) ensures accuracy. Cross-referencing supplier data with third-party certifications (e.g., TCI, AldrichCPR) is advised .

Q. What strategies improve the stability of this compound in long-term storage?

  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation.
  • Light protection : Use amber glassware to avoid photolytic degradation.
  • Temperature control : Maintain at –20°C for extended periods, though RT storage is acceptable for short-term use .

Q. How does this compound compare to structurally similar ethers (e.g., benzyl 2-bromoethyl ether) in nucleophilic substitution reactions?

The longer alkyl chain (3-bromopropyl vs. 2-bromoethyl) reduces steric hindrance, enhancing reactivity with bulky nucleophiles. However, the increased chain length may lower solubility in polar solvents, necessitating solvent optimization (e.g., DMF instead of THF) .

Methodological Tables

Property Value Reference
Molecular Weight229.11 g/mol
CAS No.54314-84-0
Hazard Codes (Xi)R36/37/38 (Irritant)
Preferred PurificationSilica gel chromatography
Synthetic Application Key Reaction Reference
Pyrrole derivative synthesisHalogenation and esterification
Polymer modificationEther linkage formation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.